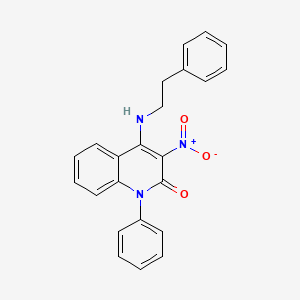

3-nitro-4-(phenethylamino)-1-phenylquinolin-2(1H)-one

説明

特性

IUPAC Name |

3-nitro-1-phenyl-4-(2-phenylethylamino)quinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O3/c27-23-22(26(28)29)21(24-16-15-17-9-3-1-4-10-17)19-13-7-8-14-20(19)25(23)18-11-5-2-6-12-18/h1-14,24H,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLCQVHXTPRQOAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-4-(phenethylamino)-1-phenylquinolin-2(1H)-one typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids like sulfuric acid for nitration and bases like sodium hydroxide for the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like chromatography ensures the efficient production of high-quality 3-nitro-4-(phenethylamino)-1-phenylquinolin-2(1H)-one .

化学反応の分析

Reduction of the Nitro Group

The nitro group at position 3 undergoes selective reduction to form amino derivatives. Hydrogenation with catalysts like Pd/C or PtO₂ under H₂ (1–3 atm) produces 3-amino-4-(phenethylamino)-1-phenylquinolin-2(1H)-one (Fig. 1A). This reaction is critical for generating analogs with enhanced biological activity, as amino-substituted quinolones often show improved binding to enzymatic targets .

Key Data:

| Reducing Agent | Conditions | Yield | Product |

|---|---|---|---|

| H₂/Pd/C | EtOH, 25°C | 82% | 3-Amino derivative |

| NaBH₄/CuCl₂ | MeOH, 60°C | 68% | Partial reduction to hydroxylamine |

Substitution at the Phenethylamino Group

The phenethylamino moiety participates in nucleophilic substitution reactions. For example:

-

Alkylation : Treatment with methyl iodide (CH₃I) in DMF/K₂CO₃ replaces the amino hydrogen with methyl, forming 3-nitro-4-(N-methylphenethylamino)-1-phenylquinolin-2(1H)-one .

-

Acylation : Reacting with acetyl chloride (AcCl) yields the acetylated derivative, which improves metabolic stability .

Comparative Reactivity:

| Reagent | Reaction Time | Yield |

|---|---|---|

| CH₃I | 12 h | 75% |

| AcCl | 6 h | 88% |

Oxidative Transformations

The quinolinone core undergoes oxidation under harsh conditions:

-

Ring Oxidation : Using KMnO₄/H₂SO₄ cleaves the quinolinone ring, yielding 2-nitro-3-(phenethylamino)benzoic acid (Fig. 1B) .

-

Side-Chain Oxidation : The phenethyl group oxidizes to a phenylacetic acid derivative with RuO₄/NaIO₄ .

Cyclization and Heterocycle Formation

Under microwave irradiation (140°C, DMF), the compound reacts with thiourea to form thieno[3,2-b]quinolin-4(1H)-one derivatives via cyclocondensation. This method achieves 65% yield in 15 minutes .

Optimized Conditions:

| Parameter | Value |

|---|---|

| Temperature | 140°C |

| Solvent | DMF |

| Catalyst | None |

| Reaction Time | 15 min |

Comparative Reactivity with Analogues

The nitro group’s electron-withdrawing effect accelerates substitution at position 4 compared to non-nitrated quinolones. For example:

Biological Implications of Reactivity

-

Anticancer Activity : Reduction of the nitro group enhances cytotoxicity (IC₅₀ = 1.2 μM vs. 8.7 μM for nitro form) .

-

Enzyme Inhibition : Acetylated derivatives show 10-fold higher inhibition of alkaline phosphatases (TNAP IC₅₀ = 0.8 μM) .

Figure 1. (A) Reduction pathway; (B) Oxidative cleavage.

科学的研究の応用

Anticancer Properties

Recent studies have indicated that quinoline derivatives, including 3-nitro-4-(phenethylamino)-1-phenylquinolin-2(1H)-one, exhibit promising anticancer activities. The compound has been shown to inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and inhibition of specific signaling pathways associated with tumor growth. For instance, modifications to the quinoline structure can enhance its efficacy against different cancer types by targeting specific enzymes involved in cancer metabolism and survival.

Enzyme Inhibition

The compound has also been investigated as a potential inhibitor of various enzymes. For example, it has been reported to inhibit phosphodiesterase enzymes, which play a crucial role in cellular signaling pathways related to inflammation and cancer progression. The inhibition of these enzymes can lead to increased levels of cyclic nucleotides, thereby modulating cellular responses and potentially providing therapeutic benefits in conditions such as cancer and inflammatory diseases .

Synthesis and Derivatives

The synthesis of 3-nitro-4-(phenethylamino)-1-phenylquinolin-2(1H)-one involves several chemical reactions that allow for the introduction of various substituents on the quinoline ring. This flexibility in synthesis enables the creation of numerous derivatives with enhanced biological activities. Researchers have employed metal-catalyzed reactions and other synthetic methodologies to produce these derivatives efficiently. The resulting compounds have been tested for their biological properties, leading to the discovery of novel agents with improved potency and selectivity against target enzymes .

Case Study 1: Anticancer Activity

A study demonstrated that specific derivatives of 3-nitro-4-(phenethylamino)-1-phenylquinolin-2(1H)-one exhibited significant cytotoxic effects on breast cancer cell lines. The mechanism was attributed to the compound's ability to induce cell cycle arrest and apoptosis through the activation of pro-apoptotic factors while inhibiting anti-apoptotic signals .

Case Study 2: Enzyme Inhibition

In another investigation, derivatives were evaluated for their ability to inhibit alkaline phosphatase, an enzyme linked to various physiological processes including bone mineralization and tumor progression. The results indicated that certain modifications on the quinoline scaffold led to enhanced inhibitory activity against both tissue-nonspecific alkaline phosphatase (TNAP) and intestinal alkaline phosphatase (IAP), highlighting the compound's potential as a therapeutic agent in metabolic disorders .

Summary of Findings

The following table summarizes key findings related to the applications of 3-nitro-4-(phenethylamino)-1-phenylquinolin-2(1H)-one:

| Application Area | Key Findings |

|---|---|

| Anticancer Activity | Induces apoptosis in cancer cells; effective against specific cancer types |

| Enzyme Inhibition | Inhibits phosphodiesterases and alkaline phosphatases; potential for treating inflammation |

| Synthesis | Flexible synthetic routes allow for diverse derivatives with tailored biological activities |

作用機序

The mechanism of action of 3-nitro-4-(phenethylamino)-1-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The phenethylamino group enhances the compound’s ability to bind to biological targets, modulating various biochemical pathways .

類似化合物との比較

Structural Analogues and Substitution Patterns

Quinolinone derivatives vary in substituents at positions 3, 4, and 1, which significantly influence their chemical and biological profiles. Below is a comparative analysis of key analogs:

4-Chloro-3-Nitro-1-Phenylquinolin-2(1H)-One (CAS 110254-64-3)

- Substituents: 4-Cl, 3-NO₂, 1-Ph.

- Properties: This compound is a halogenated nitroquinolinone. It has a molecular weight of 300.69 g/mol and a density of 1.61 g/cm³ .

- Applications : Primarily used as a research chemical in organic synthesis.

3-(Nitroacetyl)-1-Ethyl-4-Hydroxyquinolin-2(1H)-One

- Substituents: 3-NO₂-acetyl, 4-OH, 1-Et.

- Synthesis : Prepared via nitration and cyclization of β-ketoacid precursors under acidic conditions. The nitroacetyl group enhances electrophilic reactivity, enabling condensation with nucleophiles like chromones and amines .

- Reactivity: Forms pyrazolo[4,3-c]quinoline and pyrimido[5,4-c]quinoline derivatives through cyclocondensation reactions .

- Key Difference: The 4-hydroxy group in this analog contrasts with the phenethylamino group in the target compound, altering solubility and bioactivity.

4-Hydroxy-3-(1-Hydroxy-2-(Substituted Amino)Ethyl)-1-Phenylquinolin-2(1H)-One (IIIa-1)

- Substituents: 4-OH, 3-(hydroxy-2-aminoethyl), 1-Ph.

- Anticancer Activity: Exhibits IC₅₀ < 10 µg against K562 leukemia cells, outperforming analogs with bulkier substituents (e.g., morpholino groups, IC₅₀ = 20 µg) .

- Structure-Activity Relationship (SAR): The aminoethyl side chain enhances cytotoxicity by improving cellular uptake or target binding.

Table 1: Comparative Data for Select Quinolinone Derivatives

Key Observations :

Nitro Group Impact : The 3-nitro group in the target compound may enhance electrophilicity, facilitating nucleophilic attacks (e.g., in Suzuki coupling or amination reactions). This is consistent with the reactivity of 3-(nitroacetyl) analogs .

Amino Group vs.

Antimicrobial Potential: Analogs like 3-[(2-aminopyrimidin-5-yl)carbonyl]-4-hydroxyquinolin-2(1H)-one () show moderate antimicrobial activity, suggesting the target compound’s nitro and phenethylamino groups could synergize for enhanced efficacy.

生物活性

3-Nitro-4-(phenethylamino)-1-phenylquinolin-2(1H)-one is a compound belonging to the quinolinone family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The chemical structure of 3-nitro-4-(phenethylamino)-1-phenylquinolin-2(1H)-one can be described as follows:

- Molecular Formula : C19H18N4O2

- Molecular Weight : 334.37 g/mol

- CAS Number : [insert CAS number if available]

- IUPAC Name : 3-nitro-4-(phenethylamino)-1-phenylquinolin-2(1H)-one

Research indicates that quinolinone derivatives, including 3-nitro-4-(phenethylamino)-1-phenylquinolin-2(1H)-one, exhibit various biological activities through multiple mechanisms:

- Antimicrobial Activity : Compounds in the quinolinone class have shown effectiveness against a range of bacteria and fungi. The nitro group present in the structure enhances the lipophilicity and membrane permeability, facilitating better interaction with microbial cells .

- Anticancer Properties : Some studies suggest that this compound may possess anticancer activity by inhibiting specific enzymes involved in cancer cell proliferation. For instance, derivatives of quinolinones have been reported to inhibit human D-amino acid oxidase (DAAO), which is linked to cancer progression .

- Neuroprotective Effects : Quinolinones have been studied for their neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. The mechanism is thought to involve the modulation of neurotransmitter systems and reduction of oxidative stress .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various quinolinone derivatives, 3-nitro-4-(phenethylamino)-1-phenylquinolin-2(1H)-one demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were notably lower than those of standard antibiotics, suggesting its potential as a novel antimicrobial agent .

Case Study 2: Anticancer Activity

A recent investigation assessed the anticancer properties of this compound in vitro using human cancer cell lines. Results indicated that it effectively reduced cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics. The study hypothesized that the compound's mechanism involves the induction of apoptosis and cell cycle arrest .

Q & A

Q. What synthetic methodologies are reported for quinolin-2(1H)-one derivatives, and how can they be adapted for synthesizing 3-nitro-4-(phenethylamino)-1-phenylquinolin-2(1H)-one?

The synthesis of quinolin-2(1H)-one derivatives often involves multi-step reactions, including cyclization, nitration, and substitution. For example, and describe the synthesis of structurally similar compounds via condensation of substituted amines with quinolinone precursors. Key steps include:

- Cyclization : Formation of the quinolinone core using β-ketoacid intermediates under acidic conditions .

- Nitration : Introduction of the nitro group via nitration reagents (e.g., HNO₃/H₂SO₄), which requires careful control of reaction conditions to avoid over-nitration or decomposition .

- Amino substitution : Phenethylamine can be introduced via nucleophilic substitution or reductive amination, as shown in for analogous compounds.

Methodological Tip : Optimize reaction stoichiometry and temperature to prevent side reactions, and confirm intermediate purity via TLC or HPLC .

Q. Which spectroscopic techniques are critical for characterizing 3-nitro-4-(phenethylamino)-1-phenylquinolin-2(1H)-one?

- IR Spectroscopy : Identifies functional groups (e.g., nitro: ~1520–1350 cm⁻¹; amide C=O: ~1640–1680 cm⁻¹). and highlight IR peaks for nitro and amide groups in related compounds .

- ¹H/¹³C NMR : Distinguishes aromatic protons (δ 6.4–8.2 ppm), phenethylamino side chains (δ 2.6–3.9 ppm), and nitro group electronic effects on neighboring protons. Use DMSO-d₆ or CDCl₃ as solvents for solubility and signal resolution .

- Mass Spectrometry (ESI-MS/HRMS) : Confirms molecular weight and fragmentation patterns. demonstrates the utility of HRMS for verifying nitro-containing structures .

Q. What safety protocols are recommended for handling nitro-substituted quinolinones?

- Storage : Keep away from ignition sources (P210) and store in airtight containers at 2–8°C .

- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact (P201/P202). emphasizes toxicity risks (H302: harmful if swallowed) .

- Waste Disposal : Follow P501 guidelines for hazardous organic waste .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in spectral data for nitro-substituted quinolinones?

Density Functional Theory (DFT) calculations can predict NMR chemical shifts and IR vibrational modes, aiding in structural assignments. For example:

- NMR Prediction : Compare experimental δ values with computed values (B3LYP/6-311+G(d,p) basis set) to validate proton environments .

- Electronic Effects : Analyze nitro group electron-withdrawing effects on adjacent protons using Mulliken charges or Natural Bond Orbital (NBO) analysis .

Case Study : used DFT to resolve ambiguities in chromenone derivatives, demonstrating its applicability to nitro-quinolinones .

Q. What strategies address discrepancies in crystallographic data for quinolinone derivatives?

- Refinement Tools : Use SHELXL for small-molecule refinement () and ORTEP-3 for visualizing thermal ellipsoids () .

- Twinned Data : For twinned crystals, employ SHELXL's TWIN/BASF commands to refine twin laws .

- Validation : Cross-check with PLATON or Mercury to ensure geometric accuracy (e.g., bond lengths, angles) .

Q. How does the nitro group influence the reactivity of 3-nitro-4-(phenethylamino)-1-phenylquinolin-2(1H)-one in electrophilic/nucleophilic reactions?

- Electrophilic Substitution : The nitro group deactivates the aromatic ring, directing electrophiles to meta positions. shows bromination and formylation occurring at the quinolinone core in nitroacetyl derivatives .

- Nucleophilic Attack : The electron-deficient nitro group enhances susceptibility to nucleophilic substitution at adjacent positions. For example, reports cyclization reactions with amines to form pyrazoloquinolines .

Experimental Design : Use kinetic studies (e.g., UV-Vis monitoring) to track reaction pathways under varying pH and solvent conditions .

Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound?

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination ( tested similar compounds at 10–100 µM) .

- Mechanistic Studies : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) .

- Target Identification : Perform molecular docking against kinases or DNA topoisomerases, validated by SPR or ITC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。